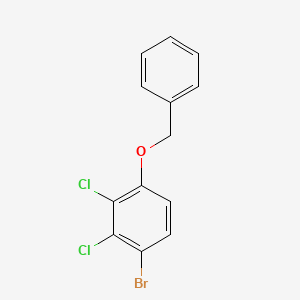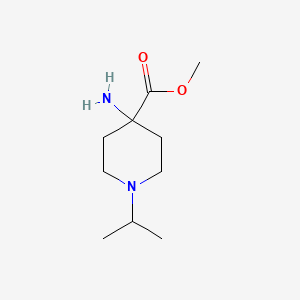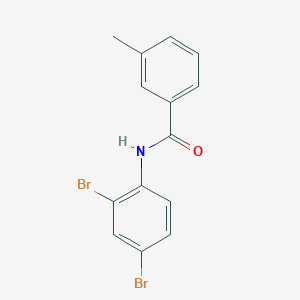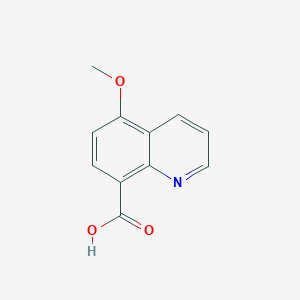
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a methoxy group and a difluoropyrrolidinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Attachment to the Benzoic Acid Core: The difluoropyrrolidine moiety is then attached to the benzoic acid core through a nucleophilic substitution reaction. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety may enhance binding affinity or selectivity, while the methoxy group can influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxybenzoic acid
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-ethoxybenzoic acid
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzamide
Uniqueness
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is unique due to the specific positioning of the methoxy group and the difluoropyrrolidine moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H15F2NO3 |
|---|---|
Poids moléculaire |
271.26 g/mol |
Nom IUPAC |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H15F2NO3/c1-19-11-6-9(12(17)18)2-3-10(11)7-16-5-4-13(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3,(H,17,18) |
Clé InChI |
CKBDIXISONGGKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)O)CN2CCC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)


![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)




![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)


